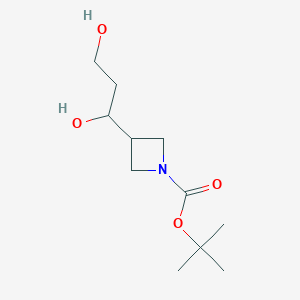
6-Amino-5-((4-aminophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-((4-aminophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid is an azo compound known for its vibrant color properties. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in dyeing and pigmentation processes. This particular compound is notable for its application in various industrial and scientific fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-((4-aminophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid typically involves a diazo coupling reaction. This process starts with the diazotization of 4-aminobenzenesulfonic acid, followed by coupling with 6-amino-4-hydroxynaphthalene-2-sulphonic acid under controlled pH conditions. The reaction is usually carried out in an aqueous medium with the presence of a base to maintain the pH.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar diazo coupling reactions but with optimized conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time. The final product is often purified through crystallization or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-((4-aminophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Various electrophiles can be used for substitution reactions, including halogens and sulfonyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives with altered chromophoric properties.
Reduction: Corresponding amines such as 4-aminobenzenesulfonic acid and 6-amino-4-hydroxynaphthalene-2-sulphonic acid.
Substitution: Substituted derivatives with modified functional groups.
Scientific Research Applications
6-Amino-5-((4-aminophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex azo compounds.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments for inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The azo bond can undergo cleavage under certain conditions, releasing aromatic amines that can further interact with biological molecules. The compound’s sulfonic acid group enhances its solubility in water, facilitating its use in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-hydroxynaphthalene-2-sulphonic acid: Shares a similar naphthalene structure but lacks the azo group.
4-Aminobenzenesulfonic acid: Contains the sulfonic acid group but lacks the naphthalene structure.
6-Amino-5-((4-nitrophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid: Similar structure with a nitro group instead of an amino group.
Uniqueness
6-Amino-5-((4-aminophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid is unique due to its combination of an azo group, amino groups, and sulfonic acid group, which confer distinct chemical and physical properties. This combination makes it particularly useful in applications requiring water solubility and vibrant coloration.
Properties
CAS No. |
59836-94-1 |
|---|---|
Molecular Formula |
C16H14N4O4S |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
6-amino-5-[(4-aminophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C16H14N4O4S/c17-10-2-4-11(5-3-10)19-20-16-13(18)6-1-9-7-12(25(22,23)24)8-14(21)15(9)16/h1-8,21H,17-18H2,(H,22,23,24) |
InChI Key |
SEBMYYJENAJZOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


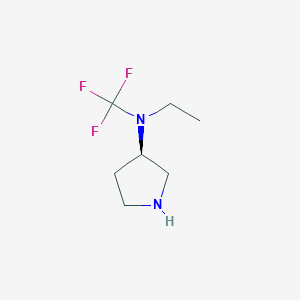
![4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one](/img/structure/B13961042.png)
![Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate](/img/structure/B13961053.png)
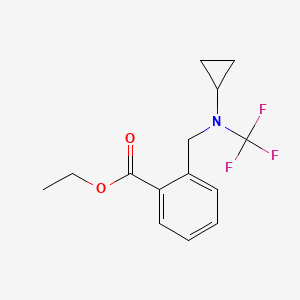
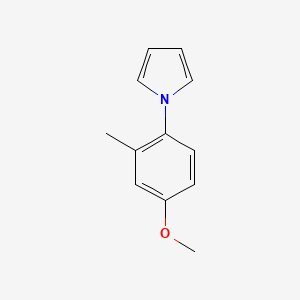
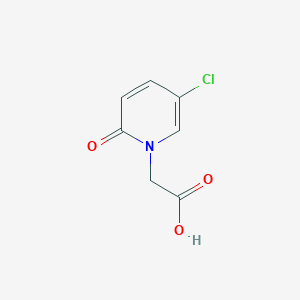
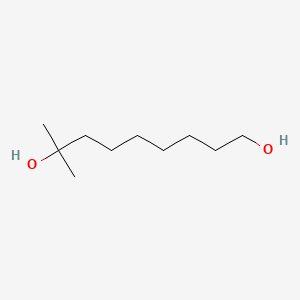

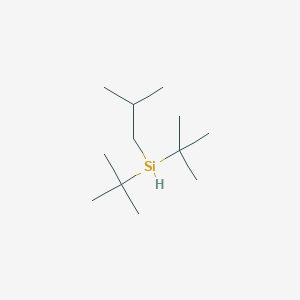

![S-[2-(Chlorocarbonyl)phenyl] ethanethioate](/img/structure/B13961105.png)


